Home > Products > Bioactive Reagents P57 > Fmoc-PEG8-NHS ester
Fmoc-PEG8-NHS ester - 1334170-03-4

Fmoc-PEG8-NHS ester

Catalog Number: EVT-268583
CAS Number: 1334170-03-4
Molecular Formula: C38H52N2O14
Molecular Weight: 760.83
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fmoc-PEG8-NHS ester is a heterobifunctional polyethylene glycol (PEG) derivative commonly employed in bioconjugation and surface modification applications. [] It serves as a linker molecule, facilitating the attachment of biomolecules or other functionalities to surfaces or other molecules. [] The "Fmoc" refers to the fluorenylmethyloxycarbonyl protecting group, "PEG8" indicates the presence of an eight-unit ethylene glycol chain, and "NHS ester" denotes the N-hydroxysuccinimide ester reactive group. []

NHS-PEG-MAL (3.5 kDa)

Compound Description: This compound is a heterobifunctional polyethylene glycol (PEG) derivative with N-hydroxysuccinimide (NHS) ester and maleimide (MAL) functional groups at each end. It is used as a crosslinker for conjugating molecules, typically those containing amine and thiol groups. The specific compound mentioned has a PEG molecular weight of 3.5 kDa. []

Relevance: NHS-PEG-MAL shares the same PEG and NHS ester functionalities as Fmoc-PEG8-NHS ester. The difference lies in the second functional group, where Fmoc-PEG8-NHS ester has an Fmoc-protected amine, while NHS-PEG-MAL has a maleimide group. Both compounds are designed for bioconjugation applications, leveraging the reactivity of the NHS ester towards amines. []

MAL-PEG-b-PEI

Compound Description: This compound is a block copolymer synthesized by reacting linear polyethyleneimine (PEI) with NHS-PEG-MAL. The reaction occurs between the primary amines of PEI and the NHS ester of NHS-PEG-MAL, resulting in a copolymer with a PEG block and a PEI block linked by a stable amide bond. The remaining maleimide group on the PEG block can be used for further conjugation with thiol-containing molecules. []

DC3-PEG-b-PEI

Compound Description: This compound is a targeted block copolymer designed for gene delivery into dendritic cells. It consists of linear PEI conjugated to hydrophilic PEG, which is further functionalized with the DC-targeting peptide DC3 (primary sequence FYPSYHSTPQRP). []

SCRM-PEG-b-PEI

Compound Description: This compound serves as a negative control for DC3-PEG-b-PEI. It possesses the same PEG-PEI backbone but is functionalized with a scrambled DC3 peptide sequence (SCRM) instead of the actual targeting sequence. This design helps elucidate the specific targeting effect of the DC3 peptide in gene delivery applications. []

Relevance: SCRM-PEG-b-PEI, similar to DC3-PEG-b-PEI, exemplifies the concept of incorporating targeting moieties into PEG-based systems for specific delivery, a strategy relevant to potential applications of Fmoc-PEG8-NHS ester. The comparison between DC3-PEG-b-PEI and SCRM-PEG-b-PEI emphasizes the importance of ligand selection for effective targeting in bioconjugates. []

Compound Description: These peptides represent the building blocks used to introduce the DC3 or SCRM targeting/control sequences into the PEG-PEI system. The Fmoc group acts as a temporary protecting group for the cysteine amino acid, allowing for controlled incorporation during solid-phase peptide synthesis. The cysteine residue provides a thiol group for conjugation to the maleimide group of MAL-PEG-b-PEI. []

Relevance: These peptides highlight the use of Fmoc chemistry in solid-phase synthesis for creating bioconjugates. Similar to Fmoc-PEG8-NHS ester, these peptides utilize the Fmoc protecting group, albeit for a different purpose. While Fmoc-PEG8-NHS ester uses Fmoc to protect an amine group for later conjugation, these peptides utilize the Fmoc-protected cysteine for incorporation into the peptide sequence during synthesis. This difference showcases the adaptability of Fmoc chemistry in bioconjugation strategies. []

Overview

Fmoc-PEG8-NHS ester is a compound that combines a polyethylene glycol (PEG) linker with a 9-fluorenylmethoxycarbonyl (Fmoc) protected amine and an N-hydroxysuccinimide (NHS) ester. This compound is designed to enhance the solubility and stability of biomolecules, making it valuable in various scientific and medical applications. The hydrophilic nature of the PEG spacer allows for increased solubility in aqueous environments, which is particularly beneficial in bioconjugation and drug delivery systems.

Source

Fmoc-PEG8-NHS ester can be synthesized through various chemical methods, often involving the reaction of Fmoc-protected amines with PEG derivatives and NHS esters. It can also be commercially obtained from chemical suppliers specializing in bioconjugation reagents.

Classification

Fmoc-PEG8-NHS ester is classified as a bioconjugation reagent due to its ability to facilitate the attachment of biomolecules through stable amide bonds. It falls under the category of polyethylene glycol derivatives, which are widely used in drug delivery and protein modification.

Synthesis Analysis

Methods

The synthesis of Fmoc-PEG8-NHS ester typically involves several key steps:

  1. Reagent Preparation: The starting materials include Fmoc-protected amines, PEG derivatives, and NHS esters.
  2. Reaction Conditions: The reaction is often conducted in anhydrous solvents such as dimethyl sulfoxide or dimethylformamide to prevent hydrolysis of the NHS ester.
  3. Purification: Post-reaction, the product is purified using techniques like reverse-phase high-performance liquid chromatography to ensure high purity and yield.

Technical Details

The reaction mechanism generally involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond while releasing N-hydroxysuccinimide as a byproduct. The Fmoc group can be removed under basic conditions to expose the free amine for further conjugation reactions.

Molecular Structure Analysis

Structure

Fmoc-PEG8-NHS ester has a complex molecular structure characterized by:

  • Fmoc Group: A protective group that provides stability during synthesis.
  • PEG Chain: An eight-unit long polyethylene glycol segment that enhances solubility.
  • NHS Ester: A reactive moiety that facilitates conjugation with primary amines.

The molecular formula for Fmoc-PEG8-NHS ester is C34H49N3O12C_{34}H_{49}N_{3}O_{12}, with a molecular weight of approximately 663.75 g/mol .

Data

The structure can be depicted as follows:

Fmoc PEG8 NHS ester=Fmoc OCH2CH2 8NHS\text{Fmoc PEG8 NHS ester}=\text{Fmoc}-\text{ OCH}_2\text{CH}_2\text{ }_8-\text{NHS}
Chemical Reactions Analysis

Reactions

Fmoc-PEG8-NHS ester primarily undergoes substitution reactions where it reacts with primary amines to form stable amide bonds. This reaction is crucial for attaching the PEG linker to proteins, peptides, or other biomolecules.

Technical Details

  • Common Reagents: Primary amines from proteins or peptides are typical reactants.
  • Reaction Conditions: The reactions are usually performed in buffered solutions at physiological pH (around 7.2) to optimize reactivity and minimize hydrolysis of the NHS ester .

Major products formed include conjugated biomolecules with enhanced solubility and stability due to the presence of the PEG linker.

Mechanism of Action

Process

The mechanism of action for Fmoc-PEG8-NHS ester involves several steps:

  1. Conjugation: The NHS ester reacts with primary amines on target biomolecules, resulting in the formation of stable amide bonds.
  2. Stabilization: The introduction of the PEG chain improves solubility and reduces immunogenicity, enhancing the pharmacokinetic properties of therapeutic agents.

Data

The process can significantly extend the half-life of drugs in circulation by reducing renal clearance and improving biodistribution .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Highly soluble in water due to the PEG component.

Chemical Properties

Relevant data indicate that the half-life for hydrolysis at pH 7.0 is about 4 to 5 hours at low temperatures but decreases significantly at higher pH levels .

Applications

Fmoc-PEG8-NHS ester has diverse applications across various fields:

  1. Bioconjugation: Used extensively for modifying proteins, peptides, and oligonucleotides to enhance their functional properties.
  2. Drug Delivery Systems: Facilitates targeted delivery of therapeutic agents by improving their pharmacokinetics and biodistribution.
  3. Antibody-Drug Conjugates Development: Plays a crucial role in creating conjugates that combine antibodies with cytotoxic drugs for targeted cancer therapy .
  4. Diagnostic Reagents Production: Employed in developing biosensors and diagnostic kits due to its ability to conjugate with various biomolecules.
Introduction to Fmoc-PEG8-NHS Ester

Historical Development of PEG-Based Linkers in Bioconjugation

The evolution of polyethylene glycol (PEG) linkers represents a fascinating journey through polymer science and bioconjugation chemistry. Early PEGylation technologies utilized polydispersed PEG polymers with broad molecular weight distributions, which introduced significant batch-to-ba tch variability in conjugation products [7]. The advent of monodispersed PEG linkers like Fmoc-PEG8-NHS ester marked a revolutionary advancement, offering exact molecular weights (760.82 g/mol) and defined structures with eight ethylene glycol repeating units [3] [6]. This precision became particularly valuable with the rise of PROTAC (PROteolysis TArgeting Chimera) technology, where controlled linker length is crucial for optimal orientation between target protein and E3 ligase [4].

The development timeline reveals key milestones:

  • Pre-2000: Dominance of polydispersed PEGs in protein conjugation
  • Early 2000s: Introduction of monodispersed PEG building blocks
  • 2010s: Explosion of applications in nanotechnology and drug delivery
  • 2020s: Critical role in PROTAC development and nanomedicine

Table: Evolution of PEG Linker Technology

EraLinker TypeKey LimitationsAdvancements
1970s-1990sPolydispersed PEGBatch variability, undefined conjugationFirst PEGylated therapeutics
2000-2010Early monodispersed PEGsLimited functionalization optionsControlled architectures
2010-PresentAdvanced reagents (e.g., Fmoc-PEG8-NHS)Higher synthesis complexityPrecise length control, dual functionality, PROTAC applications

The specificity of PEG8—exactly eight ethylene oxide units—emerged as an optimal length for balancing molecular flexibility with steric considerations in drug delivery systems [6] [8]. This historical progression underscores how Fmoc-PEG8-NHS ester embodies decades of research into creating spatially defined, water-soluble linkers for advanced biomedical applications.

Role of Fmoc and NHS Functional Groups in Molecular Design

The strategic incorporation of orthogonally reactive groups makes Fmoc-PEG8-NHS ester a remarkably versatile bioconjugation tool. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a base-labile protecting group for the terminal amine, readily removable using piperidine (20-50% in DMF) or other secondary amines [1] [3]. This protection strategy enables sequential conjugation workflows: after NHS ester-mediated coupling to a primary amine-containing molecule, the Fmoc group can be selectively cleaved to reveal a reactive amine for subsequent derivatization [2] [6].

Conversely, the N-hydroxysuccinimide (NHS) ester functions as a highly efficient acylating agent that reacts selectively with primary amines (-NH₂) under mild physiological conditions (pH 7-9) to form stable amide bonds [1] [8]. This reaction proceeds via nucleophilic attack, releasing N-hydroxysuccinimide as a byproduct, and is compatible with diverse amine-containing targets including:

  • Proteins (lysine residues or N-termini)
  • Amine-modified oligonucleotides
  • Small molecule therapeutics with primary amines
  • Nanoparticle surfaces functionalized with amino groups

Table: Functional Group Characteristics and Reactivity

GroupProtection/ReactionConditionsProductApplications
FmocAmine protectionStable at neutral pHProtected amineSequential conjugation strategies
DeprotectionBasic conditions (piperidine/DMF)Free aminePost-conjugation functionalization
NHS esterAcylation reactionpH 7-9, aqueous/organic solventsStable amide bondProtein labeling, surface functionalization

The PEG8 spacer plays an equally crucial role by imparting water solubility to hydrophobic payloads, reducing aggregation, and extending circulation half-life through steric shielding [1] [7]. This hydrophilic bridge maintains a distance of approximately 30-35 Å between conjugated molecules, minimizing steric interference with biological activity [3]. The combined functionality creates a trifecta of properties: protective group chemistry (Fmoc), directed conjugation (NHS), and biocompatible spacing (PEG8), enabling sophisticated molecular architectures inaccessible through traditional crosslinkers.

Key Applications in Biomedical and Materials Science Research

Fmoc-PEG8-NHS ester serves as a critical building block across diverse research domains due to its dual functionality and biocompatibility. In drug delivery, its most prominent application involves constructing nanoscale delivery systems where the Fmoc group contributes to hydrophobic drug interactions while the PEG spacer ensures water dispersibility. Researchers have leveraged this to create nanomicelles with enhanced paclitaxel loading capacities (15-20% weight/weight) and improved tumor accumulation compared to non-Fmoc systems [3] [6]. The Zhang et al. study demonstrated that Fmoc-PEG8-based micelles increased drug-carrier interaction through π-π stacking of the fluorenyl groups, significantly boosting payload capacity while maintaining controlled release profiles [3].

In cancer combination therapy, the compound enables precise co-delivery architectures. A notable example includes dual-drug conjugates where Fmoc-PEG8-NHS ester links doxorubicin to dasatinib, ensuring synchronized delivery to tumor cells and overcoming multidrug resistance mechanisms [3]. The PEG spacer maintains drug solubility while the Fmoc group assists in self-assembly into nanoparticles approximately 100 nm in diameter—optimal for enhanced permeability and retention (EPR) effects in tumors.

The reagent has proven equally transformative for PROTAC development where it serves as the crucial linker connecting E3 ligase ligands to target protein binders. Its 30.5 Å length (calculated from molecular dynamics) provides ideal spatial separation for ternary complex formation, while the PEG chain's flexibility accommodates varying protein orientations [4] [6]. This application capitalizes on the compound's monodispersity to ensure reproducible PROTAC performance—a critical factor given the sensitivity of ubiquitination efficiency to linker length.

Table: Key Research Applications and Mechanisms

Application DomainConjugation StrategyKey MechanismResearch FindingsReference
Nanomicellar Drug DeliveryFmoc-PEG8-NHS conjugated to paclitaxelEnhanced hydrophobic interaction via π-stacking40% increase in drug loading capacityZhao et al. (2016)
Combination ChemotherapySequential conjugation of doxorubicin + dasatinibCo-delivery synchronizationSynergistic cytotoxicity in resistant cellsZhang et al. (2015)
PROTAC SynthesisLinker between E3 ligand and target binderOptimal spatial positioningImproved target degradation efficiencyMedChemExpress (2024)
Surface FunctionalizationNHS-mediated coating on amine-modified surfacesControlled ligand densityEnhanced cell-specific targetingBroadPharm (2024)

Materials science applications exploit the reagent's surface modification capabilities. The NHS ester readily conjugates to amine-functionalized surfaces, creating Fmoc-terminated interfaces that can be subsequently deprotected to generate reactive amine surfaces for further functionalization [1] [9]. This approach enables layer-by-layer construction of biofunctional coatings for biosensors, cell culture substrates, and targeted contrast agents. Recent innovations include Fmoc-PEG8-functionalized gold nanoparticles for SERS-based detection platforms, where the PEG spacer minimizes non-specific binding while the Fmoc group provides a Raman signal for quantification [8].

Properties

CAS Number

1334170-03-4

Product Name

Fmoc-PEG8-NHS ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C38H52N2O14

Molecular Weight

760.83

InChI

InChI=1S/C38H52N2O14/c41-35-9-10-36(42)40(35)54-37(43)11-13-45-15-17-47-19-21-49-23-25-51-27-28-52-26-24-50-22-20-48-18-16-46-14-12-39-38(44)53-29-34-32-7-3-1-5-30(32)31-6-2-4-8-33(31)34/h1-8,34H,9-29H2,(H,39,44)

InChI Key

AMSAHSNOOQLQOU-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Solubility

Soluble in DMSO

Synonyms

Fmoc-PEG8-NHS ester

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.